molecular formula C29H36N4O6 B2977028 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide CAS No. 877633-72-2

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide

Cat. No.: B2977028
CAS No.: 877633-72-2
M. Wt: 536.629
InChI Key: GOZURICWNUXQTD-UHFFFAOYSA-N
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Description

N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by a complex structure integrating multiple pharmacophoric moieties. The compound features:

  • A 3,4-dimethoxyphenyl group linked via an ethyl chain to the ethanediamide backbone.
  • A furan-2-yl substituent adjacent to a 4-(4-methoxyphenyl)piperazin-1-yl group on the same ethyl chain.

Its synthesis likely follows methods analogous to related ethanediamides, involving coupling of pre-functionalized piperazine derivatives with carboxylic acid intermediates under activating agents like PPAA (propylphosphonic anhydride) .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O6/c1-36-23-9-7-22(8-10-23)32-14-16-33(17-15-32)24(25-5-4-18-39-25)20-31-29(35)28(34)30-13-12-21-6-11-26(37-2)27(19-21)38-3/h4-11,18-19,24H,12-17,20H2,1-3H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZURICWNUXQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenyl acetonitrile using a reducing agent such as lithium aluminum hydride.

    Synthesis of the furan-2-yl ethylamine: This involves the reaction of furan-2-carboxylic acid with ethylamine under acidic conditions.

    Coupling with piperazine: The 4-(4-methoxyphenyl)piperazine is synthesized separately and then coupled with the previously formed intermediates using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final amidation: The final step involves the amidation reaction between the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Use of continuous flow reactors: to enhance reaction efficiency.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: like recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Core differences :
    • Piperazine substituent : 4-(4-Methylbenzoyl) vs. 4-(4-methoxyphenyl) in the target compound.
    • Aromatic groups : 4-Methoxyphenyl vs. 3,4-dimethoxyphenyl.
  • The absence of a furan ring in this analogue reduces its heterocyclic diversity, which could impact receptor binding selectivity .

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-N′-(2-pyridinylmethyl)ethanediamide ()

  • Core differences :
    • Piperazine substituent : 4-(4-Fluorophenyl) vs. 4-(4-methoxyphenyl).
    • Terminal group : Pyridinylmethyl vs. 3,4-dimethoxyphenylethyl.
  • Implications: Fluorine’s electronegativity may increase metabolic stability compared to methoxy groups.

Comparative Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~629 (estimated) ~521 ~565
Key Substituents 3,4-Dimethoxyphenyl, furan 4-Methylbenzoyl, 4-methoxyphenyl 4-Fluorophenyl, pyridinyl
Lipophilicity (LogP) High (methoxy groups) Moderate (methylbenzoyl) Moderate (fluorophenyl)
Hydrogen Bond Acceptors 9 8 10

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

  • The 3,4-dimethoxyphenyl group in the target compound may confer enhanced affinity for adrenergic or serotonergic receptors compared to simpler methoxyphenyl analogues .
  • The furan-2-yl moiety could modulate pharmacokinetic properties, such as metabolic resistance, due to its aromatic heterocycle .
  • The 4-(4-methoxyphenyl)piperazine group may improve selectivity for 5-HT1A receptors over dopamine D2 receptors compared to fluorophenyl or methylbenzoyl variants .

Biological Activity

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethoxyphenyl group
  • Furan moiety
  • Piperazine derivative

The molecular formula is C24H32N4O4, indicating a significant presence of nitrogen and oxygen atoms, which are crucial for biological interactions.

Research indicates that this compound may interact with various biological targets, including:

  • Serotonin receptors : Its structural similarity to known serotonin antagonists suggests potential activity in modulating serotonergic pathways.
  • Dopamine receptors : The piperazine component may facilitate binding to dopamine receptors, influencing mood and behavior.

Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, in vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:

  • A431 (epidermoid carcinoma)
  • HCT116 (colon cancer)

The IC50 values ranged from 12.5 to 50 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (mg/mL)
Klebsiella pneumoniae6.25
Staphylococcus aureus1.56
Candida albicans12.5

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Study 1: Anticancer Efficacy

In a recent study, the compound was tested against various cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. The study emphasized the need for further investigations into its mechanisms of action and potential combinatory therapies with existing anticancer drugs .

Study 2: Antimicrobial Screening

Another study focused on the compound's antimicrobial efficacy against common pathogens. The results showed that it was particularly effective against S. aureus, suggesting its utility in treating infections caused by resistant strains .

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